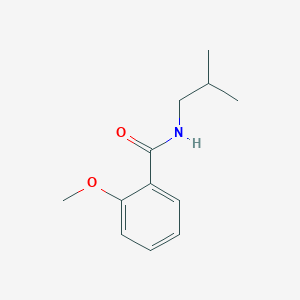

N-isobutyl-2-methoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-methoxy-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C12H17NO2/c1-9(2)8-13-12(14)10-6-4-5-7-11(10)15-3/h4-7,9H,8H2,1-3H3,(H,13,14) |

InChI Key |

PWMLCRMVXOCZCH-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=CC=CC=C1OC |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Isobutyl 2 Methoxybenzamide Analogues

Synthetic Pathways for the N-isobutyl-2-methoxybenzamide Core Structure

The formation of the this compound core relies on established and versatile chemical reactions. The principal approach involves the creation of an amide bond between a 2-methoxybenzoyl precursor and isobutylamine (B53898). The sequence of introducing the methoxy (B1213986) and isobutylamide functionalities can vary, offering flexibility in the synthetic design.

Amide Coupling Reactions for Benzamide (B126) Formation

The cornerstone of this compound synthesis is the formation of the amide linkage. This is typically achieved by coupling 2-methoxybenzoic acid with isobutylamine. The reaction necessitates the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. Two primary strategies are employed for this activation.

The first method involves converting the carboxylic acid into a more reactive acyl chloride. This is commonly done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govrsc.org The resulting 2-methoxybenzoyl chloride is then reacted with isobutylamine, often in the presence of a base such as triethylamine (B128534) (TEA) to neutralize the HCl byproduct. nih.govrsc.org

The second, more direct, method utilizes peptide coupling reagents that facilitate amide bond formation directly from the carboxylic acid and amine. vulcanchem.comgoogle.com This approach avoids the isolation of the often-sensitive acyl chloride. A variety of coupling agents can be used, each with its own advantages regarding reaction conditions and suppression of side reactions. google.com

Table 1: Common Coupling Reagents for Benzamide Formation

| Reagent Abbreviation | Full Chemical Name | Reference |

|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | rsc.orgvulcanchem.comgoogle.com |

| EDCI | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | vulcanchem.comgoogle.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | google.comnih.govmdpi.com |

| DCC | N,N′-Dicyclohexylcarbodiimide | google.com |

| CDI | 1,1'-Carbonyldiimidazole | nih.govgoogle.com |

| T3P | Propylphosphonic anhydride | google.com |

Introduction of the Isobutyl Moiety

The isobutyl group is incorporated into the molecule through the use of isobutylamine as the amine component in the amide coupling reaction. tandfonline.comirb.hr Whether using the acyl chloride method or direct coupling agents, isobutylamine acts as the nucleophile that attacks the activated carbonyl carbon of the 2-methoxybenzoic acid derivative to form the final N-isobutyl amide bond. nih.govnih.gov The steric bulk of the isobutyl group can influence the reactivity and conformation of the final molecule. vulcanchem.combeilstein-journals.org Studies on related bis-benzamides have utilized isobutylamine to introduce this specific side chain, highlighting its importance in achieving desired biological activities. nih.govmdpi.com

Introduction of the Methoxy Group

The 2-methoxy group is a key feature that influences the electronic properties and conformation of the benzamide. vulcanchem.com There are several strategies for its introduction. A common pathway involves starting with a precursor that already contains a hydroxyl group at the 2-position, such as 2-hydroxybenzoic acid (salicylic acid) or its derivatives. This hydroxyl group can then be methylated to form the desired methoxy ether. A typical methylation reaction uses a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate (K₂CO₃). nih.govvulcanchem.com

Alternatively, the methoxy group can be introduced onto the aromatic ring at a later stage of the synthesis. For instance, a synthetic route starting from 4-nitrotoluene (B166481) can involve bromination, oxidation, and amide coupling, followed by a copper-catalyzed methoxylation reaction using copper(I) iodide (CuI), potassium carbonate, and ethylenediamine (B42938) to replace a different leaving group on the ring. nih.gov

Synthesis of this compound Derivatives

To investigate structure-activity relationships and optimize properties, derivatives of this compound are synthesized by modifying either the N-isobutyl chain or the 2-methoxybenzoyl moiety.

Modification of the N-isobutyl Chain

Modification of the N-alkyl substituent is a common strategy to probe the steric and hydrophobic requirements of a biological target. Instead of chemically altering the isobutyl group after the amide has been formed, it is more synthetically straightforward to use different primary amines during the initial amide coupling step. smolecule.com Research on related benzamide structures has explored the impact of replacing the isobutyl group with various other alkyl or functionalized chains. acs.org These studies systematically vary the N-substituent to understand its effect on biological potency. beilstein-journals.orgacs.org

Table 2: Examples of N-Substituent Modifications in Benzamide Analogues

| N-Substituent | Rationale for Modification | Reference |

|---|---|---|

| Methyl | Reduces steric bulk compared to isobutyl. | beilstein-journals.orgacs.org |

| n-Butyl | Investigates the effect of a linear versus a branched alkyl chain. | acs.org |

| Benzyl (B1604629) | Introduces an aromatic ring for potential π-stacking interactions. | acs.org |

| 2-Hydroxyethyl | Adds a polar hydroxyl group to explore hydrogen bonding. | acs.org |

Modification of the 2-Methoxybenzoyl Moiety

The 2-methoxybenzoyl portion of the molecule offers numerous positions for substitution to modulate the electronic and steric properties of the compound. nih.gov A versatile strategy involves synthesizing a key intermediate, such as 4-amino-N-isobutyl-2-methoxybenzamide, which can then be subjected to a variety of derivatization reactions. nih.govacs.org The amino group can be acylated or undergo reductive amination to introduce a wide range of functionalities. nih.gov

Furthermore, other positions on the aromatic ring can be substituted. Halogens like chlorine, bromine, or iodine have been introduced at the 5-position of the 2-methoxybenzoyl ring in related analogues to alter the electronic character and size of the molecule. nih.govnih.gov

Table 3: Examples of Modifications to the 2-Methoxybenzoyl Moiety

| Position of Modification | Substituent Introduced | Synthetic Precursor/Method | Reference |

|---|---|---|---|

| Position 4 | Amino (-NH₂) | Reduction of a nitro group. | nih.govacs.org |

| Position 4 | (4-Fluorobenzyl)amino | Reductive amination of the 4-amino derivative. | nih.govacs.org |

| Position 4 | Acetamido (-NHCOCH₃) | Acylation of an amino group. | tandfonline.com |

| Position 5 | Chloro (-Cl) | Starting from 4-amino-5-chloro-2-methoxybenzoic acid. | nih.govnih.gov |

| Position 5 | Bromo (-Br) | Starting from a brominated benzoic acid derivative. | nih.gov |

Derivatization with Heterocyclic Scaffolds

The incorporation of heterocyclic moieties into the this compound framework is a key strategy for modifying its physicochemical properties. Heterocyclic compounds are integral to drug design due to their structural diversity and ability to form specific interactions with biological targets.

A notable synthetic approach involves the derivatization of an this compound precursor to introduce a benzimidazole (B57391) scaffold. In one study, N-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)-2-methoxybenzamide was synthesized from 2-methoxybenzoylchloride and 2-amino-1-isobutylbenzimidazole in the presence of triethylamine in dry toluene. irb.hr This reaction highlights a common strategy of amide bond formation between a substituted benzoyl chloride and a heterocyclic amine.

Further modifications can be achieved through intramolecular cyclization reactions. For instance, the synthesis of 2-aminobenzimidazoles can be accomplished via intramolecular C-N bond formation between an aryl halide and a guanidine (B92328) moiety, often catalyzed by copper or palladium. scholaris.ca Similarly, benzoxazoles and benzthiazoles can be formed through copper-catalyzed intramolecular C-O or C-S cross-coupling reactions. scholaris.ca These methods provide versatile pathways to a wide range of heterocyclic derivatives.

Another example is the synthesis of 4-[(4-Fluorobenzyl)amino]-N-isobutyl-2-methoxybenzamide. nih.govacs.org This was achieved through a reductive amination process starting with 4-Amino-N-isobutyl-2-methoxybenzamide and 4-fluorobenzaldehyde. nih.govacs.org This multi-step synthesis involved initial protection of an amino group, followed by amide coupling, introduction of the methoxy group via a copper-catalyzed C-O cross-coupling, reduction of a nitro group, and finally, the reductive amination to yield the target compound. nih.govacs.org

The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide represents another class of heterocyclic derivatization, demonstrating the fusion of multiple ring systems to the core benzamide structure. smolecule.com Additionally, the creation of spiro-hydantoin moieties attached to the benzamide structure has been explored, indicating the broad scope of accessible heterocyclic derivatives. google.com

Characterization of Synthesized Compounds

Following synthesis, rigorous characterization is essential to confirm the identity and purity of the this compound analogues. This is typically achieved through a combination of spectroscopic and crystallographic methods.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

For instance, in the characterization of N-isobutyl-2-nitroaniline, a precursor for some heterocyclic analogues, the ¹H NMR spectrum in DMSO-d₆ showed distinct signals for the aromatic protons, the NH proton, and the isobutyl group protons. tandfonline.comnih.gov The ¹³C NMR spectrum correspondingly displayed signals for the aromatic carbons and the carbons of the isobutyl group. tandfonline.comnih.gov

Similarly, for N-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide, ¹³C NMR data confirmed the presence of the additional methoxy groups on the benzoyl moiety. irb.hr The spectra of various N-substituted benzimidazole derived carboxamides have been thoroughly analyzed to confirm their structures. irb.hrnih.gov

The following table summarizes representative ¹H NMR data for a related benzamide derivative.

| Compound | ¹H NMR (CDCl₃, δ ppm) |

| N-butyl-4-methoxybenzamide | 7.71 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 3.81 (s, 3H, OCH₃), 0.92 (t, J = 7.4 Hz, 3H, CH₃) |

Detailed NMR data for various intermediates and final compounds, such as 3-N-(Isobutylamino)-4-nitrobenzonitrile and N-Isobutylbenzene-1,2-diamine, have been reported, providing crucial evidence for their successful synthesis. tandfonline.comnih.gov

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their structure.

In the analysis of insecticidal 2-methoxybenzamide (B150088) derivatives, LC-MS was used to determine the retention time and the mass-to-charge ratio (M+H⁺) of the products. epo.org For example, one derivative showed a retention time of 0.99 min and an M+H⁺ peak of 716. epo.org

Mass spectrometry is also a critical tool in studying protein-ligand interactions. In the study of human galactose-1-phosphate uridylyltransferase (GALT), intact denaturing MS was used to observe the apo and uridylylated states of the enzyme. thesgc.org This technique allowed for the determination of the molecular weights of the different protein states, for instance, the apo form at 43450 Da and the uridylylated form at 43755 Da. thesgc.org

The characterization of 4-[(4-Fluorobenzyl)amino]-N-isobutyl-2-methoxybenzamide and its analogues also relied on mass spectrometry to confirm the molecular masses of the synthesized compounds. nih.govacs.org

The table below provides an example of mass spectrometry data for a synthesized compound.

| Compound | Analysis Method | Observed Ion (m/z) |

| Compound G18 | LC-MS | [M+H]⁺ = 716 epo.org |

| Compound G19 | LC-MS | [M+H]⁺ = 702 epo.org |

X-ray crystallography provides unambiguous, three-dimensional structural information at the atomic level, which is invaluable for understanding the precise conformation and intermolecular interactions of a molecule. nih.gov

For this compound analogues, X-ray crystallography can reveal how the heterocyclic substituents are oriented relative to the benzamide core and how the molecules pack in the solid state. For example, in the structural analysis of N-Ethyl-4-hydroxy-2-methoxybenzamide, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/n. vulcanchem.com The crystal packing was stabilized by intermolecular hydrogen bonds between the hydroxyl group and adjacent amide oxygen atoms. vulcanchem.com

While specific crystallographic data for this compound itself with a heterocyclic scaffold was not found in the provided search results, the analysis of related structures underscores the power of this technique. For instance, the crystal structure of 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide showed two molecules per asymmetric unit with intermolecular interactions influenced by the nitro and bromo groups. The study of such analogues provides insight into the potential solid-state behavior of this compound derivatives.

The following table presents crystallographic data for a related benzamide derivative.

| Compound | Crystal System | Space Group | Key Interactions |

| N-Ethyl-4-hydroxy-2-methoxybenzamide | Monoclinic | P2₁/n | Intermolecular hydrogen bonds vulcanchem.com |

Structure Activity Relationship Sar and Rational Design in N Isobutyl 2 Methoxybenzamide Research

Impact of the Isobutyl Group and Branched Chains on Biological Activity

The isobutyl group attached to the amide nitrogen in N-isobutyl-2-methoxybenzamide plays a significant role in its biological activity. Research has shown that branched alkyl chains, such as the isobutyl group, can be critical for the molecule's interaction with its biological targets.

The presence of a bulky, hydrophobic group at the amide substituent, like the isobutyl moiety, can allow the molecule to occupy hydrophobic cavities within target proteins. nih.gov Studies on related benzamide (B126) series have highlighted the importance of branched chains for potent biological activity. For instance, in a series of tris-benzamides, clustered isobutyl groups were found to be crucial for strong protein binding, forming a hydrophobic surface. acs.org Replacing these isobutyl groups with smaller methyl groups did not significantly impact binding, suggesting that a certain degree of hydrophobicity and bulk is tolerated. acs.org However, separating the isobutyl groups within the molecule led to a significant decrease in binding affinity, indicating that the spatial arrangement and clustering of these branched chains are important. acs.org

In other related studies, the branched nature of the isobutyl group has been shown to be favorable for activity. For example, in a series of benzimidazole (B57391) derived carboxamides, compounds with an isobutyl side chain at the nitrogen atom demonstrated strong cytotoxic activity against certain cancer cell lines. nih.govtandfonline.comirb.hrresearchgate.net Specifically, a trimethoxy-substituted compound and an unsubstituted compound, both featuring an isobutyl side chain, showed potent activity against HCT116 and H460 cancer cells. tandfonline.comirb.hrresearchgate.net This suggests that the isobutyl group contributes positively to the antiproliferative effects of these molecules.

Furthermore, the comparison between linear and branched alkyl chains has provided valuable SAR insights. In some instances, a branched 2-methylpropyl (isobutyl) side chain was introduced with the expectation that bulkier substituents in the amide region would lead to improved activity. acs.org In contrast, replacing the isobutyl group with a linear n-butyl group was not well-tolerated in some molecular scaffolds, leading to a loss of activity. acs.org This underscores the specific requirement for a branched alkyl chain for optimal biological effect in certain contexts.

The following table summarizes the impact of the isobutyl group and other branched chains on the activity of this compound and related analogs.

| Compound/Analog Feature | Biological Activity | Reference |

| This compound Analog | The bulky hydrophobic isobutyl group can occupy a hydrophobic cavity in the target protein. | nih.gov |

| Tris-benzamide with clustered isobutyl groups | Crucial for strong protein binding due to the formation of a hydrophobic surface. | acs.org |

| Benzimidazole carboxamide with isobutyl side chain | Showed strong cytotoxic activity against HCT116 and H460 cancer cells. | nih.govtandfonline.comirb.hrresearchgate.net |

| Replacement of isobutyl with n-butyl group | Not well-tolerated and led to a loss of activity in some scaffolds. | acs.org |

Role of Methoxy (B1213986) Substitutions on the Benzoyl Moiety

The methoxy group at the ortho-position (position 2) of the benzoyl ring in this compound is a key determinant of its biological activity. The position and number of methoxy groups on the phenyl ring have been systematically varied in research to understand their influence on the molecule's properties.

The ortho-methoxy group can influence the conformation of the molecule by creating a rotational energy barrier for the amide group. acs.org This conformational restriction can be beneficial for binding to a specific target. In the context of KCNQ (Kv7) potassium channel openers, the methoxy group was introduced in analogs of flupirtine (B1215404) and retigabine (B32265). nih.gov The synthesis of these methoxy-substituted derivatives was achieved through a copper-catalyzed C–O cross-coupling reaction. nih.gov

Studies on benzimidazole-derived carboxamides have explored the impact of varying the number of methoxy groups on the phenyl ring. nih.govtandfonline.comirb.hrresearchgate.net For instance, a dimethoxy-substituted derivative showed pronounced antioxidative activity. nih.govtandfonline.com A trimethoxy-substituted compound, in combination with an isobutyl side chain, exhibited strong antiproliferative activity against HCT116 and H460 cancer cells. nih.govtandfonline.comirb.hrresearchgate.net This highlights that the presence of multiple methoxy groups can enhance certain biological activities.

In a different study focusing on N-isopropyl-2-iodobenzamides as catalysts for alcohol oxidation, the position of the methoxy group was found to be critical for reactivity. beilstein-journals.org An electron-donating group at the para-position to the iodine atom enhanced the reactivity of the catalyst. beilstein-journals.org Specifically, a 5-methoxy substituent (para to the iodine) on the 2-iodobenzamide (B1293540) ring resulted in a highly reactive catalyst. beilstein-journals.org While this study is on a different application, it underscores the significant electronic influence of the methoxy group's position on the benzene (B151609) ring.

The following table presents findings on the role of methoxy substitutions in this compound and related compounds.

| Compound/Analog Feature | Effect of Methoxy Group | Reference |

| Ortho-methoxy group | Creates a rotational energy barrier for the amide group, influencing conformation. | acs.org |

| Dimethoxy-substituted benzimidazole carboxamide | Showed pronounced antioxidative activity. | nih.govtandfonline.com |

| Trimethoxy-substituted benzimidazole carboxamide with isobutyl chain | Exhibited strong antiproliferative activity against cancer cells. | nih.govtandfonline.comirb.hrresearchgate.net |

| 5-Methoxy-2-iodobenzamide | The para-methoxy group enhanced catalytic reactivity for alcohol oxidation. | beilstein-journals.org |

Influence of Various Substituents and Functional Groups on Activity and Selectivity

The activity and selectivity of this compound analogs can be finely tuned by introducing various substituents and functional groups at different positions of the molecule. Research has explored modifications on both the benzoyl moiety and the benzimidazole core in related structures.

In the context of benzimidazole derived carboxamides, the type and number of substituents have a strong impact on biological activity. irb.hr For instance, the introduction of methoxy groups, as discussed previously, significantly influences antioxidative and antiproliferative activities. nih.govtandfonline.com Beyond methoxy groups, other substituents have been investigated. For example, the introduction of a fluorobenzyl substituent on an amide side chain proved successful in some derivatives. nih.gov

The position of substitution on the benzimidazole core is also critical, with the N-1, C-2, and C-5(6) positions being the most important for modulating biological activity. nih.govtandfonline.com The choice of substituent at the N-1 position, such as an isobutyl or methyl group, has been shown to have a significant influence on the antiproliferative and antioxidative properties of the compounds. mdpi.com

Furthermore, the nature of the substituent can dictate the type of biological activity observed. For example, hydrophilic and polar groups such as hydroxyl, positively charged ammonium, and negatively charged carboxylate groups at the C-terminus of some benzamide analogs resulted in low or no activity, whereas branched chain isobutyl and benzyl (B1604629) groups displayed high potency. acs.org This highlights the importance of hydrophobicity in the interaction with the target.

The following table summarizes the influence of different substituents and functional groups on the activity of related benzamide structures.

| Substituent/Functional Group | Position | Influence on Activity | Reference |

| Fluorobenzyl | Amide side chain | Successful in enhancing activity in some derivatives. | nih.gov |

| Isobutyl or Methyl | N-1 of benzimidazole core | Significant influence on antiproliferative and antioxidative activity. | mdpi.com |

| Hydrophilic/Polar Groups (e.g., -OH, -NH3+, -COO-) | C-terminus of benzamide analog | Exhibited low or no activity. | acs.org |

| Branched Chains (e.g., isobutyl, benzyl) | C-terminus of benzamide analog | Displayed high potency. | acs.org |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemical series with improved properties. These approaches involve modifying the core structure (scaffold) of a molecule or replacing functional groups with others that have similar physicochemical properties, respectively.

In the development of T-type calcium channel inhibitors, a scaffold hopping approach led to the discovery of ML218, a potent and selective inhibitor. google.com This demonstrates the utility of exploring different core structures to identify new lead compounds.

Bioisosteric replacement is a widely used tactic in medicinal chemistry. nih.gov For example, the replacement of a carboxylic acid group with a 3-hydroxy-5-methyl-4-isoxazole bioisostere has been shown to be a successful strategy. drugdesign.org The isopropyl group can be replaced by a cyclopropyl (B3062369) bioisostere. drugdesign.org In the context of benzamide derivatives, the amide bond itself can be a subject of bioisosteric replacement. Reversing the direction of the amide bonds in a tris-benzamide backbone, while maintaining the spatial arrangement of substituents, resulted in a compound with comparable binding affinity. acs.org This suggests that the substituents, rather than the specific orientation of the amide backbone, may be the primary drivers of binding in that particular case.

The concept of bioisosterism extends to replacing entire ring systems. For instance, a spiro[3.3]heptane core has been validated as a saturated bioisostere of a benzene ring in several drug molecules. enamine.net This type of replacement can lead to improved physicochemical properties such as increased water solubility and enhanced metabolic stability. enamine.net

These strategies allow medicinal chemists to navigate around potential liabilities of a lead compound, such as poor pharmacokinetics or toxicity, while retaining or improving its desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in understanding the structural requirements for activity and in designing new, more potent compounds.

Both 2D and 3D QSAR models have been employed in the study of this compound and its analogs. 2D-QSAR models correlate biological activity with 2D descriptors such as physicochemical properties, and topological indices. nih.gov 3D-QSAR, on the other hand, utilizes 3D descriptors that describe the steric and electronic fields of a molecule. turkjps.org

In a study on benzimidazole derived carboxamides, 3D-QSAR models were generated to explore the molecular properties that have the highest influence on antioxidative activity. nih.govtandfonline.comresearchgate.net These models can provide a visual representation of the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity. This information is invaluable for the rational design of new analogs.

The development of QSAR models often involves a set of molecules with known activities. nih.gov For instance, a study on neuraminidase inhibitors used 2D and 3D QSAR to correlate the physicochemical, steric, and electrostatic properties of the compounds with their anti-influenza activity. turkjps.org The resulting models could explain a high percentage of the variance in the biological data, indicating their predictive power. turkjps.org

Combining 2D and 3D descriptors can often lead to more robust and predictive QSAR models, as they capture different and complementary aspects of the molecular structure. nih.gov

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. researchgate.net These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. researchgate.net

Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target protein's binding site (structure-based). nih.gov These models serve as 3D queries for virtual screening of compound libraries to identify new potential hits. nih.gov

In the context of drug discovery, pharmacophore models have been successfully used to identify novel agonists for various receptors. nih.gov For example, a common feature pharmacophore model for TGR5 agonists was developed, consisting of a ring aromatic feature, four hydrophobic groups, and one hydrogen bond acceptor. nih.gov This model was then used to screen databases and identify new compounds with TGR5 agonist activity. nih.gov

For sigma-1 (σ1R) ligands, new pharmacophore models were generated based on the crystal structure of the receptor. frontiersin.org These models, which included features for hydrophobic interactions and volume restrictions, were able to effectively discriminate between active and inactive compounds in a large dataset. frontiersin.org This demonstrates the power of structure-based pharmacophore modeling in drug discovery.

Correlation of Molecular Properties with Biological Activity

The biological activity of this compound and its analogs is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating how specific chemical features influence the compound's efficacy in various biological contexts, from herbicidal action to potential therapeutic applications. These studies systematically modify parts of the molecule—namely the benzamide core, the N-alkyl substituent, and other ring substitutions—to map the chemical space and identify the key determinants of activity.

Research into analogs of this compound has revealed that even minor structural modifications can lead to significant changes in biological function, a phenomenon often referred to as an "activity cliff". nih.gov For instance, in the development of potential bleaching herbicides, the 2-methoxy group on the benzoyl moiety was found to be essential for activity. researchgate.net Similarly, in the context of K_V7 potassium channel openers, alkoxy substitutions have been shown to be highly beneficial for activity. nih.gov

The N-isobutyl group itself plays a critical role. In some non-inverted amide analogs of K_V7 channel openers, branched and bulkier substituents at the amide nitrogen, such as the isobutyl group (also referred to as a 2-methylpropyl side chain), were found to enhance activity. nih.govacs.org Conversely, in a study of N-benzyl-2-methoxybenzamides as herbicides, replacing the benzyl group with an isobutyl group led to a complete loss of herbicidal activity, highlighting the substituent's importance for specific target interactions. researchgate.net

In a comprehensive study exploring novel N-substituted benzimidazole derived carboxamides, a series of compounds, including N-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-2-methoxybenzamide, were synthesized and evaluated for antiproliferative and antioxidant activities. tandfonline.comirb.hrnih.gov This research provided valuable data correlating structural modifications with biological outcomes. For example, an unsubstituted analog with an isobutyl side chain (compound 40) demonstrated potent activity against HCT116 and H460 cancer cell lines. tandfonline.comirb.hrnih.govresearchgate.net The study employed 3D-QSAR models to further investigate the molecular properties influencing antioxidant activity. tandfonline.comirb.hrnih.gov

The following data tables summarize key findings from SAR studies, illustrating how changes in the molecular structure of this compound analogs correlate with their biological activity.

Table 1: SAR of N-Substituted 2-Methoxybenzamides as Potential Herbicides

This table is based on research into N-benzyl-2-methoxybenzamides, which showed that substitution at the amide nitrogen is critical for herbicidal activity. The replacement of the active benzyl group with an isobutyl group resulted in a loss of activity.

| Compound Reference | N-Substituent | Biological Activity (Herbicidal) | Source |

|---|---|---|---|

| Analog of Compound 4 | N-isobutyl | Inactive | researchgate.net |

| Compound 4 | N-(2-F-benzyl) | Active | researchgate.net |

Table 2: Antiproliferative Activity of N-isobutyl-benzimidazole Carboxamide Analogs

This table presents data from a study on N-substituted benzimidazole derived carboxamides, showing the influence of substitutions on the benzamide and benzimidazole portions of the molecule. Compound 37 contains the this compound moiety. Compound 40, a closely related analog, showed significant cytotoxic activity.

| Compound Reference | Structure Description | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 40 | N-(1-isobutyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzamide | HCT116 | ~0.6 | tandfonline.comirb.hrnih.govresearchgate.net |

| Compound 40 | N-(1-isobutyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzamide | H460 | 0.4 | tandfonline.comirb.hrnih.govresearchgate.net |

| Compound 43 | N-(1-benzyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide | HCT116 | ~0.6 | tandfonline.comirb.hrnih.govresearchgate.net |

| Compound 43 | N-(1-benzyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide | H460 | 2.5 | tandfonline.comirb.hrnih.govresearchgate.net |

These studies collectively underscore the principle that the biological profile of this compound is a finely tuned consequence of its molecular properties. The size, shape, and electronic nature of its constituent parts dictate its interaction with biological targets, providing a clear basis for the rational design of new analogs with specific, desired activities. google.com

Molecular Interactions and Mechanism of Action Studies of N Isobutyl 2 Methoxybenzamide and Analogues

Identification of Molecular Targets and Binding Sites

Research into the biological activity of N-isobutyl-2-methoxybenzamide and its derivatives has identified interactions with several key protein targets involved in distinct cellular processes. These interactions range from enzyme inhibition, relevant to metabolic disorders and infectious diseases, to receptor modulation in critical signaling pathways implicated in cancer.

The benzamide (B126) scaffold is a common feature in many biologically active molecules, and derivatives of this compound have been investigated for their potential to inhibit various enzymes.

In the context of classic galactosemia, a metabolic disorder stemming from the inability to properly metabolize galactose, the enzymes hGALT and hGALK1 are key therapeutic targets. Elevated levels of galactose-1-phosphate (Gal-1-P), the product of hGALK1, are a primary pathogenic driver. Therefore, inhibiting hGALK1 is a potential therapeutic strategy.

As part of a fragment screening campaign to identify inhibitors of hGALK1, a chlorinated analogue of this compound was identified as a binder.

Research Findings : Through a fragment screening campaign that utilized X-ray crystallography, 5-Chloro-N-isobutyl-2-methoxybenzamide (designated as fragment x841) was successfully co-crystallized with hGALK1 in the presence of galactose. The resulting crystal structure has been deposited in the Protein Data Bank (PDB) with the accession code 6Q91 . This finding directly demonstrates that a close analogue of this compound physically binds to the hGALK1 enzyme, providing a structural basis for the rational design of more potent inhibitors for galactosemia.

Trypanothione reductase (TcTR) is an essential enzyme for the survival of trypanosomatid parasites, such as those causing Chagas disease and leishmaniasis, making it a crucial drug target. A review of available scientific literature did not yield specific studies demonstrating the inhibitory activity of this compound or its direct analogues against Trypanothione Reductase.

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. While various benzamide derivatives have been explored for this activity, specific research detailing the inhibition of α-glucosidase by this compound was not found in a review of the current scientific literature.

Analogues of this compound have been shown to modulate critical cell signaling receptors, most notably within the Hedgehog pathway.

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and its aberrant activation in adults is linked to various cancers. rsc.org The G-protein-coupled receptor Smoothened (Smo) is a pivotal transducer in this pathway. rsc.orgresearchgate.net The development of small molecules that inhibit the Smo receptor is a validated strategy for anticancer therapies. rsc.orgresearchgate.net

Detailed Research Findings : A series of novel antagonists for the Hh signaling pathway based on a 2-methoxybenzamide (B150088) scaffold were designed, synthesized, and evaluated. rsc.orgresearchgate.net These studies revealed that the 2-methoxybenzamide core serves as an advantageous connector for potent Hh pathway inhibition. rsc.org The mechanism of action for these compounds was confirmed to be the inhibition of the Smo receptor, as the representative and most potent compound, compound 21 , was shown to prevent the Shh-induced translocation of Smo into the primary cilium, a critical step in pathway activation. rsc.org

Furthermore, compound 21 retained its potent inhibitory activity against the drug-resistant D477G mutant of the Smo receptor. rsc.org Structure-activity relationship (SAR) studies indicated that replacing a phenyl group with a pyridine (B92270) ring and introducing a chlorine substituent at the 2-position of that ring significantly enhanced inhibitory potency, as seen in compound 21. rsc.org

Interactive Data Table: Hedgehog Pathway Inhibition by 2-Methoxybenzamide Analogues

The following table summarizes the in vitro inhibitory activity (IC₅₀) of selected 2-methoxybenzamide derivatives against the Hedgehog signaling pathway, as determined by a Gli-luciferase reporter assay. rsc.org

| Compound ID | R Group (Part B) | Ring System (Part A) | IC₅₀ (μM) rsc.org |

| 17 | 2-Cl | Phenyl | 0.12 |

| 18 | 2,4-Cl₂ | Phenyl | 0.26 |

| 19 | 3-F | Phenyl | 0.31 |

| 20 | 4-F | Phenyl | 0.25 |

| 21 | 2-Cl | Pyridine | 0.03 |

| 22 | 6-Cl | Pyridine | 0.15 |

| 23 | — | Pyridine | 0.07 |

Receptor Modulation Studies

Potassium Channel (Kv7.2/3) Opening Activity

The neuronal Kv7 channels, particularly heterotetramers of Kv7.2 and Kv7.3 subunits, are crucial regulators of neuronal excitability. nih.gov Their activation leads to a hyperpolarizing potassium efflux, which reduces the likelihood of action potential transmission, making them validated therapeutic targets for conditions like epilepsy and pain. nih.gov Research into analogues of the known Kv7 channel openers, flupirtine (B1215404) and retigabine (B32265), has led to the investigation of compounds containing the this compound scaffold.

The evaluation of a series of novel derivatives for their Kv7.2/3 channel opening activity revealed significant structure-activity relationships (SAR). nih.govacs.org In studies on HEK293 cells overexpressing the Kv7.2/3 channel, a stark contrast in activity was observed between closely related compounds. nih.govresearchgate.net For instance, certain analogues were found to be inactive at concentrations up to 10 μM, while others demonstrated high potency. nih.gov A key finding was the discovery of a "magic methyl" effect in N-(4-fluorobenzyl)-6-[(4-fluorobenzyl)amino]-2-methoxy-4-methylnicotinamide (a flupirtine analogue), which showed an EC₅₀ value of 0.310 μM, making it approximately six times more potent than flupirtine with similar efficacy. nih.govacs.orgresearchgate.net This highlights the sensitivity of the receptor to minor structural modifications.

Investigations into amide analogues of retigabine showed that bulkier substituents in the amide region, such as a branched 2-methylpropyl (isobutyl) side chain, could lead to improved activity. nih.govacs.org This suggests that the isobutyl group of this compound is a favorable feature for interaction with the Kv7.2/3 channel.

Table 1: Structure-Activity Relationship of Selected Kv7.2/3 Channel Modulators

| Compound | Structure | Activity on Kv7.2/3 | Reference |

|---|---|---|---|

| Flupirtine Analogue (36b) | N-(4-fluorobenzyl)-6-[(4-fluorobenzyl)amino]-2-methoxy-4-methylnicotinamide | Potent activator (EC₅₀ = 0.310 μM) | nih.govresearchgate.net |

| Retigabine Analogue (28b) | N-(4-Fluorobenzyl)-4-[(4-fluorobenzyl)amino]-2-methoxybenzamide | Inactive up to 10 μM | nih.govresearchgate.net |

Dopamine (B1211576) D4 Receptor Ligand Interactions

The dopamine D4 receptor (DRD4), a member of the D2-like G protein-coupled receptor family, is a significant target in the treatment of neuropsychiatric disorders. nih.gov While direct studies on this compound are limited, research on structurally related benzamide compounds provides insight into potential interactions with the D4 receptor.

High-resolution crystal structures of the DRD4 in complex with antagonists like nemonapride (B16739), which contains a methoxybenzamide moiety, have revealed key binding interactions. nih.gov The benzamide ring of nemonapride binds within a conserved orthosteric binding pocket lined by residues from transmembrane helices II, III, V, VI, and VII. A critical interaction involves a hydrogen bond with the conserved aspartate D115³·³². nih.gov Furthermore, studies on series of substituted N-(1-benzyl-piperidin-4-yl)benzamides have identified compounds with high affinity and selectivity for the D4 receptor over the D2 receptor. rug.nl For example, N-(1-(3,4-dichlorobenzyl)-piperidin-4-yl)-4-methoxybenzamide demonstrated significant D4 selectivity, underscoring the importance of the methoxybenzamide scaffold for D4 receptor recognition. rug.nl These findings suggest that compounds like this compound, possessing the core benzamide structure, may engage the D4 receptor through similar interactions within its orthosteric pocket.

Sphingosine-1-phosphate Receptor 1 (S1P1) Agonism

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from lymphoid tissues. nih.gov Agonism at this receptor induces its internalization, preventing lymphocyte egress and thereby producing a therapeutic effect in autoimmune diseases like multiple sclerosis. nih.gov

A high-throughput screening campaign identified N-(3-chloro-4-(piperidin-1-yl)phenylcarbamothioyl)-2-methoxybenzamide as a potent and selective S1P1 agonist, demonstrating the relevance of the 2-methoxybenzamide scaffold for this target. nih.gov This compound exhibited an EC₅₀ of 0.43 μM with 87% efficacy at the S1P1 receptor and displayed excellent selectivity against the S1P3 subtype (EC₅₀ > 25 μM). nih.gov The discovery of this compound and other non-polar headgroup agonists indicates that S1P1 activation is not strictly limited to ligands mimicking the zwitterionic structure of the endogenous ligand, sphingosine-1-phosphate. nih.govnih.gov Some agonists can activate the receptor by binding to distinct hydrophobic pockets, separate from the orthosteric site used by S1P. nih.gov The activity of a 2-methoxybenzamide-containing compound suggests that this compound and its analogues are promising candidates for S1P1 receptor modulation.

Computational Modeling of Ligand-Target Interactions

Computational methods are invaluable for understanding the molecular basis of ligand-receptor interactions, guiding the design of more potent and selective molecules.

Molecular Docking Simulations

Molecular docking studies have been instrumental in elucidating the binding modes of this compound analogues within their target receptors. To investigate the binding of retigabine analogues, a homology model of the heterotetrameric Kv7.2/3 channel was created based on cryogenic electron microscopy (cryo-EM) structures. nih.gov

Docking simulations predicted that these benzamide derivatives bind at the same site as retigabine, characterized by a combination of hydrogen bonding and hydrophobic interactions. nih.govacs.org Key interactions include the formation of hydrogen bonds with the side chain of tryptophan W236 and backbone atoms of other residues. nih.govacs.org The binding pose is further stabilized by hydrophobic interactions with surrounding residues. nih.gov A notable finding from these simulations was that replacing the ethyl carbamate (B1207046) of retigabine with an inverted amide structure, as seen in some benzamide analogues, causes a slight shift of the central aromatic ring. This shift facilitates an additional π–π stacking interaction with W236, potentially enhancing binding affinity. nih.govacs.org The isobutyl group on the amide is predicted to occupy a hydrophobic cavity formed by residues such as L221, V225, and F343. nih.gov

Table 2: Predicted Molecular Docking Interactions of Benzamide Analogues in the Kv7.2/3 Channel

| Interacting Residue | Interaction Type | Ligand Moiety Involved | Reference |

|---|---|---|---|

| W236 | Hydrogen Bond, π–π Stacking | Central Aromatic Ring, Amide | nih.govacs.org |

| L338 | Hydrogen Bond | Central Part of Ligand | nih.gov |

| S342 | Hydrogen Bond | Central Part of Ligand | nih.gov |

| L221, V225, F343 | Hydrophobic Interaction | Isobutyl Amide Side Chain | nih.gov |

Binding Free Energy Calculations

Binding free energy calculations provide a quantitative estimate of the affinity between a ligand and its target, serving as a powerful tool for rationalizing SAR data. These calculations can be used to compare the binding stability of different analogues and predict their relative potencies. In the study of Kv7.2/3 channel openers, binding free energy calculations were used to compare two structurally similar analogues, one active and one inactive. nih.gov The results showed an improved binding free energy for the active compound (36b) compared to the inactive one (28b), with a calculated difference (|ΔΔG|) of 1.261 kcal/mol. nih.govacs.org This quantitative difference in binding energy corresponds well with the observed cliff in biological activity, validating the predicted binding modes and providing a deeper understanding of the molecular features essential for potent channel activation. nih.gov

Analysis of Ligand Stability and Interaction Persistence

The stability of a ligand within its binding site and the persistence of its interactions are critical determinants of its biological activity. For this compound and its analogues, computational methods such as molecular dynamics (MD) simulations are pivotal in evaluating these characteristics. MD simulations provide insights into the dynamic nature of the ligand-protein complex, assessing the stability of the binding pose and the durability of key interactions over time. uq.edu.auresearchgate.net

In studies on analogues of this compound designed as K_V7.2/3 channel openers, replica-exchange molecular dynamics simulations were employed. nih.govacs.org These simulations were used to calculate the rotational energy barrier of the amide group, providing a quantitative measure of the stability of a specific ligand conformation. nih.govacs.org The results from these simulations helped to substantiate the hypothesis that the observed high potency of certain analogues is due to a conformationally preorganized state, which is a key aspect of ligand stability. nih.govacs.org

Similarly, research on benzamide derivatives as potential inhibitors of the FtsZ protein, a crucial component in bacterial cell division, has utilized MD simulations. These studies confirmed good protein-ligand stability for the identified compounds, suggesting they are promising leads for further development. researchgate.net The persistence of interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation is a strong indicator of the ligand's potential to effectively inhibit its target.

Conformational Analysis and Binding Pose Prediction

Conformational analysis and the prediction of binding poses are essential for understanding how this compound and its analogues interact with their biological targets at a molecular level. These studies typically use computational docking and homology modeling to predict how a ligand fits into the binding pocket of a protein and to identify the key intermolecular interactions responsible for binding affinity. nih.govmpg.de

A notable study involved analogues of retigabine, which feature an inverted amide structure related to this compound. nih.govresearchgate.net To predict the binding poses of these compounds, a homology model of a heterotetrameric K_V7.2/3 channel was created. nih.gov The predicted binding mode for these analogues involves hydrophobic interactions from the lateral parts of the molecules and crucial hydrogen bonds in the central region with amino acid residues W236, L338, and S342. nih.govresearchgate.net The replacement of retigabine's ethyl carbamate with the inverted amide structure was observed to cause a slight shift of the central aromatic ring, enabling an additional π–π interaction with W236. nih.gov

A critical finding from this research was the conformational orientation of the amide group. In the predicted poses of the active analogues, the amide function is rotated by approximately 90° relative to the central aromatic ring. nih.govacs.org This specific conformation is believed to be a preorganization of the ligand that contributes to a so-called "magic methyl effect," where the addition of a methyl group to an analogue (compound 36b) dramatically increases potency compared to its non-methylated counterpart (compound 28b). nih.govacs.org This highlights the profound impact of ligand conformation on biological activity.

Further evidence for the importance of conformation comes from studies on other benzamide analogues. For instance, a conformational analysis of a 2,6-difluorobenzamide (B103285) derivative, an allosteric inhibitor of the FtsZ protein, revealed that the fluorine atoms induce non-planarity. researchgate.net This results in a dihedral angle of approximately -27° between the carboxamide group and the aromatic ring, a feature that is directly linked to its inhibitory activity. researchgate.net this compound itself has been identified as a fragment hit (designated x841) that binds to Human Galactose-1-phosphate uridylyltransferase (GALT), indicating that it adopts a specific, stable binding pose in the active site of this enzyme. thesgc.org

Data Tables

Table 1: Predicted Interactions of this compound Analogues with K_V7.2/3 Channel

| Interaction Type | Interacting Residues | Ligand Moiety Involved | Reference |

|---|---|---|---|

| Hydrogen Bonds | W236, L338, S342 | Central Area/Amide Group | nih.gov, researchgate.net |

| Hydrophobic Interactions | Not specified | Lateral parts of the molecule | nih.gov, researchgate.net |

Table 2: Key Conformational Features of this compound and Analogues

| Compound/Analogue Class | Key Conformational Feature | Significance | Reference |

|---|---|---|---|

| Inverted Amide Analogues (e.g., 28b, 36b) | Amide function rotated ~90° relative to the central aromatic ring. | Conformational preorganization contributing to the "magic methyl effect" and enhanced potency. | nih.gov, acs.org |

Biological Activities of N Isobutyl 2 Methoxybenzamide Derivatives

Antiproliferative and Anticancer Activity

N-isobutyl-2-methoxybenzamide derivatives have shown notable potential as antiproliferative and anticancer agents. researchgate.netijper.org Their activity has been observed in various cancer cell lines and is linked to the modulation of specific cellular processes.

In vitro Antiproliferative Effects on Cancer Cell Lines (e.g., HCT116, H460, MCF-7, Daoy)

The antiproliferative properties of this compound derivatives have been evaluated against a panel of human cancer cell lines. For instance, certain N-substituted benzimidazole-derived carboxamides, which include the this compound scaffold, have demonstrated potent activity.

One study highlighted a trimethoxy-substituted derivative and an unsubstituted compound, both featuring an isobutyl side chain, which exhibited strong activity against HCT116 colon cancer cells, with an IC50 value of approximately 0.6 µM for both. nih.govirb.hr These same compounds were also effective against H460 lung cancer cells, with IC50 values of 2.5 µM and 0.4 µM, respectively. nih.govirb.hr Notably, these compounds were found to be less cytotoxic to non-tumor cells. nih.govirb.hr

Furthermore, other related benzamide (B126) derivatives have shown efficacy against various cancer cell lines. For example, some benzothiazole-2-thiol derivatives incorporating a methoxybenzamide structure displayed good anti-tumor potential in vitro, with IC50 values ranging from 1.1 µM to 8.8 µM against a variety of human cancer cell lines, including A549, HCT-116, and PC-3. tandfonline.comnih.gov N-substituted tetrahydroisoquinoline ethylbenzamide derivatives have also shown anti-proliferative activity against breast cancer cells, specifically the MCF-7 cell line. google.com

The table below summarizes the in vitro antiproliferative activity of selected this compound derivatives and related compounds.

| Cell Line | Compound Type | IC50 Value | Reference |

| HCT116 (Colon Cancer) | Trimethoxy-substituted N-isobutyl benzimidazole (B57391) carboxamide | ~ 0.6 µM | nih.govirb.hr |

| HCT116 (Colon Cancer) | Unsubstituted N-isobutyl benzimidazole carboxamide | ~ 0.6 µM | nih.govirb.hr |

| H460 (Lung Cancer) | Trimethoxy-substituted N-isobutyl benzimidazole carboxamide | 2.5 µM | nih.govirb.hr |

| H460 (Lung Cancer) | Unsubstituted N-isobutyl benzimidazole carboxamide | 0.4 µM | nih.govirb.hr |

| Various Cancer Cell Lines | Substituted methoxybenzamide benzothiazole | 1.1 - 8.8 µM | tandfonline.comnih.gov |

| MCF-7 (Breast Cancer) | N-substituted tetrahydroisoquinoline ethylbenzamide derivatives | - | google.com |

| Daoy (Medulloblastoma) | Indole and pyrrolidine (B122466) alkaloids | - | science.gov |

Modulation of Specific Cellular Processes in Cancer

The anticancer effects of this compound and its derivatives are often linked to their ability to interfere with crucial cellular processes in cancer cells. Benzimidazole derivatives, a class to which some of these compounds belong, are known to interact with DNA, inhibit enzymes, and modulate cellular pathways vital for cancer development. researchgate.net Some of these compounds act as microtubule destabilizing agents, leading to cell death by affecting multiple cellular pathways. nih.gov

For instance, certain imidazole (B134444) derivatives have been shown to induce cell cycle arrest in the G2/M phase and trigger apoptosis. One such derivative, NSC 771432, which contains an isobutyl group, was found to inhibit anchorage-independent growth and cell migration in A549 lung cancer cells. researchgate.net This compound was also observed to induce cellular senescence. researchgate.net

The mechanism of action for some benzimidazole derivatives involves the inhibition of topoisomerase II, an enzyme overexpressed in many cancer cells that plays a significant role in DNA replication. researchgate.net Additionally, some derivatives can bind to the DNA minor groove, leading to the inhibition of cell proliferation. nih.gov

Preclinical Pharmacological Evaluation in Animal Models (mechanistic insights)

Preclinical animal models are essential for evaluating the efficacy and understanding the mechanistic insights of potential anticancer drugs before they can be tested in humans. nih.govnih.gov These models, which include traditional ectopic xenografts, orthotopic xenografts, and genetically engineered models, help to mimic the heterogeneity of human cancers. nih.gov While specific in vivo studies on this compound itself are not detailed in the provided results, the evaluation of its derivatives in such models is a critical step in the drug discovery process. nih.govnih.gov The use of these models allows for the assessment of a compound's therapeutic efficacy, the establishment of dosage regimens, and the investigation of drug combinations. nih.gov In situ models, for example, can closely replicate the natural tumor environment, providing valuable data on pathogenesis and malignant progression. mdpi.com

Antioxidant Activity

Several derivatives of this compound have been investigated for their antioxidant properties. Research has shown that the presence and position of substituents on the benzamide scaffold can significantly influence this activity.

In one study, an unsubstituted N-isobutyl benzimidazole carboxamide derivative (compound 40) and a dimethoxy-substituted derivative (compound 34) were evaluated for their antioxidant capacity using DPPH and FRAP assays. nih.govirb.hr The results indicated a relatively modest antioxidant capacity for these compounds. nih.govirb.hr However, other studies on related benzamide derivatives have identified compounds with significant antioxidative potential. For example, a trihydroxy-substituted benzothiazole-2-carboxamide was found to be a more potent antioxidant than the reference compound butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. researchgate.net

The table below presents the antioxidant activity of some this compound derivatives and related compounds.

| Compound | Antioxidant Assay | Result | Reference |

| Unsubstituted N-isobutyl benzimidazole carboxamide (40) | DPPH/FRAP | Modest antioxidant capacity | nih.govirb.hr |

| Dimethoxy substituted derivative (34) | DPPH/FRAP | Modest antioxidant capacity | nih.govirb.hr |

| Trihydroxy substituted benzothiazole-2-carboxamide (29) | DPPH/FRAP | Significantly more potent than BHT | researchgate.net |

Antimicrobial Activity (Antibacterial, Antifungal)

The antimicrobial potential of this compound derivatives has been a subject of investigation, with some compounds showing activity against various bacterial and fungal strains.

Benzimidazole derivatives, which share a structural core with some of the studied compounds, have been noted for their broad-spectrum antimicrobial activities. irb.hr For instance, some newly synthesized benzimidazole derivatives have demonstrated significant antibacterial and antifungal effects. scielo.br In one study, a compound bearing a 4-methoxyphenyl (B3050149) derivative showed notable activity against S. aureus and P. aeruginosa. scielo.br Other research has indicated that N-butyl-4-methoxybenzamide may inhibit bacterial growth by interfering with protein synthesis and the integrity of the bacterial cell wall.

Furthermore, studies on other heterocyclic compounds containing benzamide moieties have also reported antimicrobial properties. For example, some newly synthesized Schiff's bases and 4-oxothiazolidine derivatives of 2-mercaptobenzoxazole (B50546) have shown moderate to promising antibacterial and antifungal activities against a range of microorganisms, including Bacillus subtilis, Escherichia coli, and Aspergillus niger. pharmacophorejournal.com

Herbicidal Activity (Bleaching Herbicides)

N-benzyl-2-methoxybenzamides, a class of compounds closely related to this compound, have been identified as a novel type of lead compound for the development of bleaching herbicides. nih.gov These herbicides act by interfering with the biosynthesis of plant pigments, leading to a bleaching effect on newly grown leaves. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have revealed that a methoxyl substitution at the 2-position of the benzoyl moiety is crucial for the herbicidal activity of these benzamide derivatives. nih.gov The introduction of small substituents, such as methyl or fluoro groups, at the meta- or para-position of the benzylamine (B48309) moiety is also beneficial for activity. nih.govresearchgate.net In contrast, larger groups like methoxyl, tert-butyl, isopropyl, and trifluoromethyl on the benzylamine moiety tend to decrease herbicidal activity. researchgate.net

Several N-benzyl-2-methoxybenzamide analogues have demonstrated significant herbicidal efficacy. For instance, compounds 4, 43, and 44 showed 100% inhibition against weeds like Abutilon theophrasti and Amaranthus retroflexus at an application rate of 150 g a.i. ha-1. nih.gov These findings suggest that N-benzyl-2-methoxybenzamides could serve as novel candidates for bleaching herbicides. nih.gov

Advanced Research Methodologies and Analytical Techniques in N Isobutyl 2 Methoxybenzamide Studies

Spectroscopic and Chromatographic Methods for Compound Analysis

Spectroscopic and chromatographic techniques are fundamental in the synthesis and quality control of N-isobutyl-2-methoxybenzamide, ensuring the purity and correct identity of the compound before its use in biological assays.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity and confirming the identity of synthesized benzamide (B126) compounds. nih.gov This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. sci-hub.se For benzamide derivatives, a common approach involves using a C18 column, which contains a nonpolar stationary phase. nih.gov

The separation is typically achieved using an isocratic elution, where the composition of the mobile phase remains constant. A representative mobile phase consists of a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), often with a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and resolution. nih.gov As the compounds elute from the column, they are detected by a UV detector set at a specific wavelength where the compound absorbs light, such as 320 nm for certain benzamide derivatives. nih.gov The resulting chromatogram displays peaks corresponding to each separated component, with the retention time serving as a qualitative identifier and the peak area providing quantitative information about its concentration. nih.govsci-hub.se HPLC methods for related compounds have demonstrated high accuracy (>95%) and precision, with a limit of detection often in the nanogram range. nih.gov

UV/Vis Spectroscopy for Optical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and non-destructive analytical method used to characterize organic compounds by measuring their absorption of light in the UV and visible regions of the electromagnetic spectrum. sci-hub.seresearchgate.net The technique operates on the principle of the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. sci-hub.senerc.ac.uk

When a molecule like this compound is exposed to UV-Vis light, its chromophores—groups of atoms responsible for absorbing light, such as the aromatic benzene (B151609) ring and the amide group—undergo electronic transitions (e.g., π → π*). researchgate.netmsu.edu An optical spectrometer records the wavelengths at which absorption occurs and the intensity of absorption at each wavelength. msu.edu The resulting graph of absorbance versus wavelength provides a characteristic spectrum. This spectrum is useful for confirming the presence of key structural motifs and can be used for quantitative analysis, often in conjunction with techniques like HPLC where a UV-Vis detector is employed to quantify the eluting compound. sci-hub.se

In Vitro Biological Assay Methodologies

In vitro assays are critical for determining the biological effects of this compound at the cellular and molecular level. These assays provide quantitative data on the compound's potency and mechanism of action.

Cell-Based Reporter Assays (e.g., Gli-luciferase reporter assay)

Cell-based reporter assays are powerful tools for studying the modulation of specific signaling pathways. The Gli-luciferase reporter assay, for instance, is specifically designed to monitor the activity of the Hedgehog signaling pathway. bpsbioscience.combpsbioscience.com In this system, cells, such as the NIH3T3 mouse fibroblast cell line, are engineered to contain a reporter gene, typically firefly luciferase. bpsbioscience.com The expression of this luciferase gene is controlled by Gli-responsive elements, which are DNA sequences that bind to the Gli family of transcription factors—the final effectors of the Hedgehog pathway. bpsbioscience.combpsbioscience.com

When the Hedgehog pathway is activated (e.g., by an agonist like Sonic Hedgehog, Shh), Gli transcription factors become active and bind to these responsive elements, driving the production of luciferase. bpsbioscience.com The amount of light produced by the luciferase enzyme, measured with a luminometer after adding a substrate, is directly proportional to the level of pathway activation. bpsbioscience.com Conversely, an inhibitor of the pathway would decrease the luciferase signal. This assay format allows for the screening and characterization of compounds that act as either activators or inhibitors of this specific pathway. bpsbioscience.com

Table 1: Example Data from a Gli-Luciferase Reporter Assay

| Compound | Concentration (µM) | Luminescence (Relative Light Units) | Fold Induction vs. Control |

|---|---|---|---|

| Unstimulated Control | - | 1,500 | 1.0 |

| Agonist (Shh) | 0.5 | 45,000 | 30.0 |

| Test Compound A (Inhibitor) + Agonist | 10 | 5,000 | 3.3 |

| Test Compound B (Inactive) + Agonist | 10 | 44,500 | 29.7 |

Fluorescence-Based Assays for Ion Channel Activity (e.g., Thallium-sensitive dye for Kv7.2/3)

To assess the activity of compounds on ion channels, such as the Kv7.2/3 potassium channels, fluorescence-based assays provide a high-throughput method for measuring channel opening. nih.govacs.org Kv7 channels are voltage-gated potassium channels that play a key role in regulating neuronal excitability. nih.gov

A common method utilizes a thallium-sensitive fluorescent dye. Because the thallium ion (Tl⁺) is similar in size to the potassium ion (K⁺), it can pass through open Kv7 channels into the cell. nih.govacs.org The assay is performed on cells expressing the target channel. When a compound that opens the Kv7.2/3 channels is added, it facilitates the influx of Tl⁺ from the extracellular medium into the cytoplasm. nih.gov The intracellular thallium then interacts with a loaded sensitive dye, causing a significant increase in its fluorescence intensity. This change in fluorescence is measured over time and directly correlates with the amount of Tl⁺ influx, which in turn reflects the activity of the channel opener. nih.govacs.org By measuring the fluorescence at various concentrations of the test compound, a dose-response curve can be generated to determine its potency and efficacy. acs.org

Enzymatic Assays for Inhibitor/Agonist Potency (e.g., IC50, EC50 determination)

Determining the potency of a biologically active compound is a cornerstone of pharmacological research. This is quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). graphpad.comwikipedia.org

EC₅₀ (Half-Maximal Effective Concentration): This value represents the concentration of an agonist (a substance that initiates a physiological response) that provokes a response halfway between the baseline and the maximum possible effect. wikipedia.org A lower EC₅₀ value indicates greater potency, as a smaller amount of the drug is required to produce a 50% effect. wikipedia.org

IC₅₀ (Half-Maximal Inhibitory Concentration): This is the concentration of an antagonist or inhibitor that reduces a specific biological or biochemical response by 50%. graphpad.com It is a common measure for determining the potency of a compound that blocks the action of an agonist or the activity of an enzyme.

These values are determined by performing an assay with a range of compound concentrations and measuring the biological response at each concentration. The data are then plotted as a dose-response curve, typically with the response on the y-axis and the log of the compound concentration on the x-axis. wikipedia.org Mathematical models, such as the four-parameter logistic model, are fitted to the data to precisely calculate the EC₅₀ or IC₅₀ value. nih.gov These parameters are crucial for comparing the potency of different compounds and for structure-activity relationship (SAR) studies. researchgate.net

Table 2: Example Potency Data for Investigational Compounds

| Compound | Target | Assay Type | Potency Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| M4K2149 | ALK2 | Biochemical Kinase Assay | IC₅₀ | 0.015 | researchgate.net |

| Retigabine (B32265) Analogue | Kv7.2/3 Channel | Thallium Flux Assay | EC₅₀ | 0.25 | nih.govacs.org |

| PPARγ Ligand 7j | PPARγ | PPRE-Luciferase Assay | EC₅₀ | ~1.0 | nih.gov |

Computational Approaches for Drug Design and Discovery

In the study of this compound and its analogues, computational approaches are instrumental in guiding the design and discovery of new chemical entities with improved properties. These methods leverage computational power to model molecular interactions, predict properties, and screen vast chemical spaces, thereby accelerating the drug development pipeline.

De Novo Design Strategies

While pure de novo design involves creating novel molecular structures from scratch, the principles of rational, structure-informed design are evident in the development of this compound analogues. A prominent strategy employed is a "retrometabolic drug design" approach. nih.govacs.orgresearchgate.net This technique focuses on designing compounds to have a specific, controlled metabolic fate, aiming to avoid the formation of toxic metabolites.

In research related to analogues of this compound, this strategy was applied to circumvent the toxicity associated with the parent compounds, flupirtine (B1215404) and retigabine. nih.gov The core issue with these parent drugs was their metabolism into reactive quinone diimine species, leading to potential hepatotoxicity. nih.govacs.org The design strategy involved modifying the central "triaminoaryl metabophore" (the part of the molecule susceptible to metabolic activation) to prevent this detrimental oxidation pathway. nih.gov

Key aspects of this design strategy included:

Metabolite-Guided Structural Modification : The primary design goal was to create analogues that would not form quinone diimines. acs.org This was achieved by altering the substitution pattern of the central aromatic ring.

Positional Isomerism : Researchers shifted the position of nitrogen substituents on the aromatic ring to a meta-positioning. acs.org This arrangement makes the formation of azaquinone diimines sterically and electronically unfavorable. acs.org

Introduction of Spacers : A second design approach involved introducing a methylene (B1212753) spacer between an amide nitrogen and the central aromatic ring. nih.govacs.org This was inspired by the design of atenolol (B1665814) from practolol, where a similar spacer was used to prevent the formation of a toxic N-hydroxyaniline metabolite. nih.gov However, in the case of the flupirtine and retigabine analogues, this strategy resulted in a drastic loss of biological activity. nih.gov

A critical computational tool used to support this design process was XenoSite, a deep learning model that predicts sites of metabolism. nih.govacs.org By evaluating designed structures with XenoSite, researchers could computationally verify that the new "inverted amide scaffold" was not predicted to form quinoid metabolites, unlike the parent compounds. nih.govacs.org The tool predicts atom pairs that could form quinones with a high degree of accuracy (AUC of 97.6%). nih.gov

| Computational Tool | Application in Drug Design | Finding |

| XenoSite | Prediction of metabolic fate | Used to computationally assess the risk of designed analogues forming reactive quinone species, confirming that the "inverted amide scaffold" was safer than the parent compounds. nih.govacs.org |

Virtual Screening and Library Design

Virtual screening and the rational design of chemical libraries are fundamental to exploring the structure-activity relationships (SAR) of this compound and its derivatives. These processes involve the computational evaluation of large collections of molecules to identify those with the highest probability of being active and possessing desirable properties.

Library Design Based on SAR Data

In the development of this compound analogues, a focused library of compounds was designed based on previous SAR studies of related KV7.2/3 channel activators. nih.gov The design process involved systematically varying the side chains of the core scaffold to probe the chemical space and optimize activity. nih.gov

The library included both aliphatic and aromatic side chains:

Aromatic Side Chains : A fluorobenzyl substituent was frequently used, as this feature had proven successful in earlier work. nih.govacs.org

Aliphatic Side Chains : N-propylamide and N-butylamide side chains were investigated as analogues of a known active butyramide (B146194) residue. nih.gov These were of particular interest because they more closely mimicked the ethyl carbamate (B1207046) structure of the parent compounds, flupirtine and retigabine. nih.govacs.org A branched 2-methylpropyl side chain was also included, based on findings that bulkier substituents in this region could enhance biological activity. nih.gov

Fragment Screening for Library Inception

Another powerful technique that informs library design is fragment-based screening. In a separate line of research, a close analogue, 5-Chloro-N-isobutyl-2-methoxybenzamide, was identified as a fragment that binds to human galactokinase 1 (GALK1). thesgc.org This discovery was part of a large-scale screening of a fragment library. thesgc.org

Such fragment hits serve as high-quality starting points for building a more extensive virtual library. The process typically involves:

Hit Identification : High-throughput screening of a fragment library against a biological target (e.g., GALK1) identifies small, low-affinity binders. thesgc.org

Structural Characterization : X-ray crystallography is used to determine the precise binding mode of the fragment. For the GALK1 project, the XChemXplorer pipeline was used for structure solution, and the Pandda software was used to model the low-occupancy fragment binding. thesgc.org

Library Enumeration : With the fragment's binding pose known, computational methods can be used to "grow" the fragment into a more potent, lead-like molecule. This involves creating a virtual library by adding functional groups or linking fragments that bind in adjacent pockets. This virtual library can then be screened in silico using docking simulations to prioritize candidates for chemical synthesis and biological testing.

The identification of 5-Chloro-N-isobutyl-2-methoxybenzamide binding in a hydrophobic tunnel of GALK1 provides a clear roadmap for the structure-based design of a focused library of more potent inhibitors. thesgc.org

| Designed Analogues of this compound Core | Key Structural Variation | Design Rationale |

| Fluorobenzyl-substituted amides | Aromatic side chain | Based on successful residues in previous SAR studies of KV7.2/3 activators. nih.gov |

| N-propylamide and N-butylamide analogues | Aliphatic side chains | Designed to mimic the active butyramide side chain and resemble the parent ethyl carbamate structure. nih.gov |

| 2-methylpropyl substituted amides | Branched aliphatic side chain | Previous findings suggested that bulkier substituents in the amide region could improve activity. nih.gov |

| 5-Chloro-N-isobutyl-2-methoxybenzamide | Halogenated aromatic ring | Identified as a binder to human galactokinase 1 (GALK1) through a fragment screening campaign. thesgc.org |

Future Directions and Emerging Research Avenues for N Isobutyl 2 Methoxybenzamide

Exploration of Novel Biological Targets and Therapeutic Applications

Research into N-isobutyl-2-methoxybenzamide analogues has primarily centered on their activity as openers of K_V7 voltage-gated potassium channels, particularly the K_V7.2/3 heterotetramers. These channels are crucial for regulating neuronal excitability, making them validated targets for treating conditions like epilepsy and pain. nih.govacs.org The clinical failure of earlier K_V7 channel openers, such as flupirtine (B1215404) and retigabine (B32265), due to toxicity issues has created a significant therapeutic gap that new analogues aim to fill. nih.gov Future research is poised to expand the therapeutic application of potent and safer K_V7 openers derived from this scaffold to other neurological and psychiatric conditions where neuronal hyperexcitability is a factor, including amyotrophic lateral sclerosis, traumatic brain injuries, and depression. nih.gov

Beyond the nervous system, recent discoveries suggest the benzamide (B126) scaffold is versatile. A fragment-based screening campaign identified a related compound, 5-Chloro-N-isobutyl-2-methoxybenzamide, as a binder to human galactokinase 1 (hGALK1). thesgc.org This enzyme is a key target in the metabolic disorder classic galactosemia, where its inhibition could prevent the accumulation of the toxic metabolite galactose-1-phosphate. thesgc.org This finding opens a completely new therapeutic avenue for derivatives of this compound, warranting further exploration of their potential in treating metabolic diseases through substrate reduction therapy. thesgc.org

Development of More Potent and Selective Analogues

A primary focus of future research is the rational design and synthesis of this compound analogues with improved potency and selectivity. Building on structure-activity relationship (SAR) studies of related compounds, researchers are exploring specific chemical modifications to optimize interaction with biological targets. researchgate.net